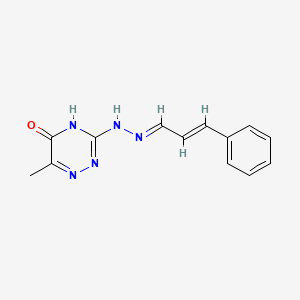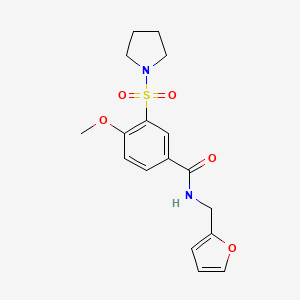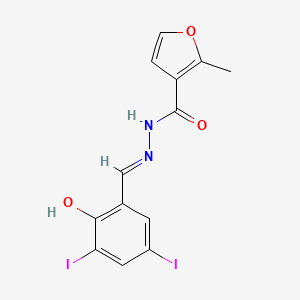
3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as PAA-MTH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. This compound has also been shown to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In vivo studies have shown that this compound can reduce tumor growth in mice without causing significant toxicity.
实验室实验的优点和局限性
One of the main advantages of 3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its versatility, as it can be used as a ligand for the preparation of metal complexes with various properties. This compound is also relatively easy to synthesize and purify, making it an attractive compound for laboratory experiments. However, one of the main limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines. Therefore, caution should be taken when handling and using this compound in laboratory experiments.
未来方向
There are several future directions for the study of 3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One direction is to further investigate its anticancer and antimicrobial activities, including its mechanism of action and potential applications in drug discovery. Another direction is to explore its potential applications in materials science, including the preparation of metal complexes with novel properties. Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound could also be explored.
合成方法
The synthesis of 3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-phenylacrylaldehyde and 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carbohydrazide in the presence of glacial acetic acid and sodium acetate. The reaction is carried out at room temperature for 6-8 hours, and the resulting product is purified by recrystallization from ethanol.
科学研究应用
3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antitumor, and antimicrobial activities. In materials science, this compound has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and sensing. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in environmental and biological samples.
属性
IUPAC Name |
6-methyl-3-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-10-12(19)15-13(18-16-10)17-14-9-5-8-11-6-3-2-4-7-11/h2-9H,1H3,(H2,15,17,18,19)/b8-5+,14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTYXJBQVCTMNB-KBEUXKDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6025973.png)
![6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6025976.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]](/img/structure/B6025984.png)
![N-(2,3-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6025989.png)
![1-[4-(methylthio)benzyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6025997.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B6026003.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide](/img/structure/B6026005.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026019.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6026032.png)
![2-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6026039.png)
![N-(3-pyridinylmethyl)-3-{1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinyl}propanamide](/img/structure/B6026050.png)
![3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B6026061.png)
